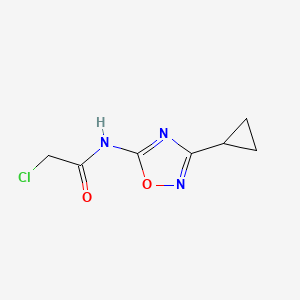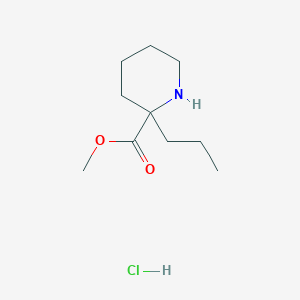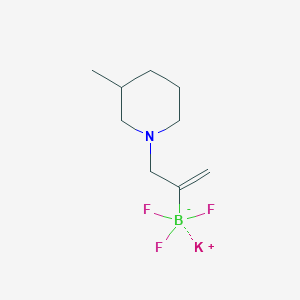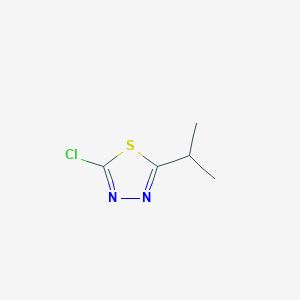
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide
説明
“2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide” is a chemical compound that contains an oxadiazole ring . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, often involves annulation reactions, followed by desulfurization/intramolecular rearrangement . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .科学的研究の応用
Therapeutic Potency of 1,3,4-Oxadiazole Derivatives
The structural feature of the 1,3,4-oxadiazole ring, as found in 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide, plays a significant role in medicinal chemistry due to its effective binding with different enzymes and receptors. This binding capability enables derivatives of 1,3,4-oxadiazole to exhibit a wide range of bioactivities. Research has shown that these derivatives have been explored for their therapeutic potency across a variety of diseases, including cancer, fungal infections, bacterial infections, and more. The diverse applications in medicinal chemistry highlight the compound's potential for the development of new therapeutic agents (Verma et al., 2019).
Metal-Ion Sensing Applications
Apart from their therapeutic applications, 1,3,4-oxadiazole derivatives have also found use in the development of chemosensors for metal ions. The ease of synthesis and the ability to incorporate π-conjugated groups make these molecules suitable for creating fluorescent frameworks for metal-ion sensing. The high photoluminescent quantum yield, along with excellent thermal and chemical stability, positions these derivatives as prime candidates for the detection of metal ions, showcasing their versatility beyond pharmaceuticals (Sharma, Om, & Sharma, 2022).
Synthetic Strategies and Biological Roles
The synthesis and biological roles of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been extensively reviewed, underscoring their importance in drug development. These derivatives exhibit notable antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The review of recent compounds containing oxadiazole rings published in the last few years highlights ongoing research and potential for novel drug development (Wang et al., 2022).
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets depending on their specific structure and functional groups.
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function or altering its activity.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used as antimicrobials , suggesting they may affect pathways related to microbial growth and proliferation.
Pharmacokinetics
The pharmacokinetic properties of similar 1,2,4-oxadiazole derivatives have been studied . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential anti-infective properties .
将来の方向性
Oxadiazoles, including “2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide”, have potential for a wide range of applications . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
特性
IUPAC Name |
2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBHFYVFVXOPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455647.png)

![5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1455649.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455654.png)


![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)


![2-Chloro-5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B1455661.png)
